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Compound of Interest

Compound Name: GERMANIUM

Cat. No.: B3419036

Technical Support Center: Czochralski Growth
of Germanium Crystals

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
reducing defects during the Czochralski (CZ) growth of germanium (Ge) crystals.

Section 1: Dislocation Defects

Dislocations are line defects that disrupt the regular atomic arrangement in a crystal lattice.
They can significantly impact the electronic and mechanical properties of germanium crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dislocation formation in CZ-grown Ge crystals?
Al: The primary causes of dislocation formation include:

e Thermal Stresses: Large temperature gradients across the growing crystal can induce
stress, leading to the formation and multiplication of dislocations.[1][2]

o Seed Crystal Quality: Defects present in the seed crystal can propagate into the growing
ingot.
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o Melt Surface Particles: Particles floating on the germanium melt surface, such as
germanium oxide (GeOz), can attach to the growing crystal and create dislocations.[3][4]

» Contact with Crucible: Direct contact and friction between the growing crystal and the
crucible wall can introduce stress and generate dislocations.[5][6]

Q2: How can | reduce the dislocation density in my Ge crystals?
A2: Several techniques can be employed to reduce dislocation density:

o Dash Necking Process: Growing a thin neck region at the beginning of the crystal growth
process can help to eliminate dislocations propagating from the seed crystal.[7]

o Low Thermal Gradients: Designing the hot zone of the furnace to minimize radial and axial
temperature gradients can reduce thermal stress.[1]

e B20s Encapsulation: Using a layer of liquid boron oxide (B20s) to cover the Ge melt can
dissolve GeO:2 particles, preventing them from causing dislocations.[3][8][9] Dislocation-free
Ge crystals can be grown using this method.[8][9]

» Doping: Doping with certain impurities, like arsenic (As), has been shown to enhance
dislocation velocity, which can aid in their reduction during growth and annealing processes.
[10] Oxygen doping can also immobilize dislocations, increasing the crystal's mechanical
strength.[8][9]

Q3: What is a typical target for dislocation density in high-purity germanium (HPGe) crystals
for detector applications?

A3: For detector-grade HPGe crystals, the dislocation density, often measured as etch pit
density (EPD), should typically be in the range of 103 to 10* cm~2,[1] Some applications may
even require densities as low as 3 x 102 cm=2.[7]

Troubleshooting Guide: High Dislocation Density

If you are observing a high dislocation density in your grown Ge crystals, follow this
troubleshooting workflow:
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Troubleshooting workflow for high dislocation density.
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Section 2: Point Defects (Vacancies and Interstitials)

Point defects are zero-dimensional defects that can be either vacancies (missing atoms) or
self-interstitials (extra atoms in the lattice). Their presence is crucial in determining the quality
of germanium crystals.[11]

Frequently Asked Questions (FAQS)

Q1: How do vacancies and self-interstitials form during CZ growth?

Al: The formation of vacancies and self-interstitials is primarily influenced by the ratio of the
crystal growth rate (v) to the axial temperature gradient (G) at the solid-liquid interface. Similar
to silicon growth, the v/G ratio determines whether the crystal will be vacancy-rich or interstitial-
rich.[12][13]

Q2: What are the formation energies of vacancies and self-interstitials in germanium?

A2: The formation energies of point defects in germanium increase slightly with temperature.
[11] At the melting temperature, the estimated total formation free energies are approximately
0.75 eV for a vacancy and 1.3 eV for a self-interstitial.[11]

Q3: How can the concentration of point defects be controlled?
A3: The concentration of point defects can be controlled by:

o Adjusting the v/G ratio: By carefully controlling the pull rate and the thermal environment, you
can favor the formation of either vacancies or interstitials.[12]

o Post-growth Annealing: Annealing the crystal at high temperatures can facilitate the
annihilation of vacancies and interstitials.

e Doping: The presence of certain dopants can influence the equilibrium concentrations of
point defects.

Logical Diagram: Causes of Common Defects
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Relationship between causes and common crystal defects.

Section 3: Impurity Control (Oxygen and Carbon)

Unintentional impurities like oxygen and carbon can be incorporated during CZ growth and
affect the material's properties.

Frequently Asked Questions (FAQS)

Q1: Where do oxygen and carbon impurities originate from in the CZ process?

Al: Oxygen primarily originates from the dissolution of the quartz (SiOz2) crucible that holds the
germanium melt.[14] Carbon can be introduced from the graphite components of the hot zone,
such as the heater and insulation.

Q2: How can | control the oxygen concentration in my Ge crystals?
A2: Oxygen concentration can be controlled by:

e Crucible Rotation Rate: Adjusting the crucible rotation can alter the melt flow and the rate of
oxygen dissolution from the crucible walls.[15]

e B20s3 Encapsulation: A full covering of the melt with liquid B20s, combined with the addition
of GeO:z powder, can enhance the oxygen concentration in a controlled manner, up to levels
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of ~6 x 1017 cm~3.[9][16] This can be beneficial for improving the mechanical strength of the
crystal.[8][9]

o Heater Design: Modifying the heater design within the CZ puller can influence the
temperature distribution at the crucible wall and thereby control oxygen dissolution.[17]

Q3: What is the effect of oxygen on the properties of germanium?

A3: Interstitial oxygen in germanium can segregate to dislocations and immobilize them, which
increases the mechanical stability of the crystal.[8][9] However, high concentrations of oxygen
can also lead to the formation of oxygen-related thermal donors and precipitates, which can
alter the electrical properties.[3]

Section 4: Twinning

Twinning is a planar defect where two intergrown crystals have a symmetrical, crystallographic
relationship.

Frequently Asked Questions (FAQSs)

Q1: What causes twinning during CZ growth?
Al: Twinning during crystal growth can be caused by:

e Growth Accidents: An accidental departure from equilibrium during growth, potentially
triggered by melt temperature fluctuations or mechanical perturbations.[18]

o Stress: Mechanical or thermal stress on the crystal as it forms can induce deformation
twinning.[19]

e Impurities: High concentrations of certain impurities can disrupt the normal crystal growth
process and lead to twinning.

Q2: How can | prevent twinning?
A2: Preventing twinning involves maintaining a stable growth process:

o Precise Temperature Control: Ensure the thermal stability of the melt and the growing crystal.
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e Minimize Mechanical Vibrations: Isolate the crystal puller from external vibrations.

e Maintain Melt Purity: Use high-purity starting materials and a clean growth environment to
avoid high impurity concentrations.

Data and Protocols
ble 1: Disl i i lucti hni

. Typical Dislocation
Technique . ] Reference
Density Achieved (cm~?)

Conventional CZ Growth > 104 [3]
CZ with B20s Partial Covering 0-1x108 [3]
Low Thermal Gradient CZ ~102 [20]
) Can lead to dislocation-free
Dash Necking [7]
crystals
Post-growth Annealing Can reduce TDD to <5 x 10° [10]

Experimental Protocol: Dislocation Reduction using
B203 Encapsulation

This protocol describes the Czochralski growth of germanium with a partial boron oxide
encapsulation to reduce dislocation density.

Materials and Equipment:

Czochralski crystal puller

High-purity germanium charge

High-purity quartz crucible

High-purity boron oxide (B203) powder or pellets

Germanium seed crystal of desired orientation (e.g., <100> or <111>)
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Procedure:
e Crucible Loading: Place the high-purity germanium charge into the quartz crucible.

o B20s Addition: Carefully add B20s to the crucible so that it forms a ring on the outer region of
the Ge charge, leaving the center exposed.

e Meltdown: Heat the crucible in an inert atmosphere (e.g., Argon) to melt the germanium and
B20s. The B20s will form a liquid layer covering the outer part of the melt surface.[3]

o Seed Dipping: Lower the seed crystal until it just touches the center of the particle-free "melt-
window" of the germanium melt.[21]

o Necking: Initiate pulling of the seed crystal at a relatively high rate to grow a thin neck (e.qg.,
3-5 mm diameter). This "Dash necking" process helps to eliminate dislocations propagating
from the seed.[7]

o Shoulder Growth: After the necking process, gradually decrease the pull rate and increase
the diameter to form the shoulder of the crystal.

o Body Growth: Once the desired diameter is reached, adjust the pull rate and temperature to
maintain a constant diameter for the body of the crystal. The B20s layer will trap germanium
oxide particles, preventing them from being incorporated into the crystal.[3]

 Tailing: After the desired length is grown, gradually increase the pull rate and decrease the
temperature to form the tail cone and detach the crystal from the melt.

o Cool-down: Slowly cool the grown crystal to room temperature to minimize thermal shock
and the introduction of new dislocations.

Experimental Workflow: Czochralski Growth with B20s3
Encapsulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [reducing defects during the Czochralski growth of
germanium crystals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3419036#reducing-defects-during-the-czochralski-
growth-of-germanium-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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